N-(5-chloro-2-methoxyphenyl)-2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]acetamide
Description
N-(5-chloro-2-methoxyphenyl)-2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]acetamide: is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of two chlorinated aromatic rings connected through a piperazine moiety and an acetamide linkage. It is of interest in various fields of scientific research due to its potential pharmacological properties.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23Cl2N3O2/c1-14-3-4-16(22)12-18(14)25-9-7-24(8-10-25)13-20(26)23-17-11-15(21)5-6-19(17)27-2/h3-6,11-12H,7-10,13H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOOUZDQMMRZRHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CC(=O)NC3=C(C=CC(=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloro-2-methoxyphenyl)-2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]acetamide typically involves multiple steps:
Formation of the Piperazine Core: The piperazine core can be synthesized by reacting 1,4-dichlorobutane with ammonia or a primary amine under high-pressure conditions.
Chlorination and Methoxylation: The aromatic rings are chlorinated using chlorinating agents such as thionyl chloride or phosphorus pentachloride. Methoxylation is achieved by reacting the chlorinated aromatic compound with sodium methoxide.
Coupling Reaction: The chlorinated and methoxylated aromatic rings are then coupled with the piperazine core through a nucleophilic substitution reaction.
Acetamide Formation: The final step involves the formation of the acetamide linkage by reacting the intermediate compound with acetic anhydride or acetyl chloride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the aromatic rings, converting chlorinated groups to corresponding hydrocarbons.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium hydroxide or ammonia in polar solvents like ethanol or water.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dechlorinated aromatic compounds.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and stability under various chemical conditions.
Biology:
- Investigated for its potential as a ligand in receptor binding studies.
- Explored for its interactions with biological macromolecules.
Medicine:
- Potential therapeutic applications due to its pharmacological properties.
- Studied for its effects on various biological pathways and targets.
Industry:
- Utilized in the development of new materials with specific chemical properties.
- Employed in the synthesis of intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets in biological systems. The compound is known to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various physiological processes. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
- N-(2-methoxyphenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]acetamide
- N-(4-chlorophenyl)-2-[4-(4-chlorophenyl)piperazin-1-yl]acetamide
- N-(3-methoxyphenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]acetamide
Comparison:
- Structural Differences: The position and type of substituents on the aromatic rings can significantly influence the compound’s chemical and biological properties.
- Reactivity: Variations in substituents can affect the compound’s reactivity towards different chemical reactions.
- Pharmacological Properties: Differences in molecular structure can lead to variations in binding affinity and specificity towards biological targets, impacting the compound’s therapeutic potential.
N-(5-chloro-2-methoxyphenyl)-2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]acetamide stands out due to its unique combination of chlorinated and methoxylated aromatic rings, which contribute to its distinct chemical and biological characteristics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
